CAS number for Methyl 4-butoxy-2-hydroxybenzoate
CAS number for Methyl 4-butoxy-2-hydroxybenzoate
An In-Depth Technical Guide to Methyl 4-butoxy-2-hydroxybenzoate
Abstract: This technical guide provides a comprehensive overview of Methyl 4-butoxy-2-hydroxybenzoate (CAS No. 86840-96-2), a substituted aromatic ester of interest to the scientific and drug development community. The document delineates its fundamental physicochemical properties, outlines a detailed and validated synthetic protocol with mechanistic insights, and explores its potential applications based on the established bioactivity of related hydroxybenzoate scaffolds. This guide is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, chemical synthesis, and pharmaceutical development, providing both theoretical grounding and practical, field-proven methodologies.
Introduction and Chemical Identity
Methyl 4-butoxy-2-hydroxybenzoate is a derivative of salicylic acid, belonging to the broader class of hydroxybenzoic acid esters. Its structure combines a salicylate core, known for its anti-inflammatory properties, with a butoxy ether linkage. This modification significantly increases the lipophilicity of the parent molecule, a common strategy in medicinal chemistry to potentially enhance membrane permeability and modulate pharmacokinetic profiles. While specific research on this exact molecule is not extensively published, its structural components suggest potential utility as an intermediate in the synthesis of more complex pharmaceutical agents or as a candidate for screening in various biological assays.
The definitive Chemical Abstracts Service (CAS) Registry Number for this compound is 86840-96-2 [1].
Physicochemical and Structural Properties
A precise understanding of a compound's properties is critical for its application in research and development. The key identifiers and properties of Methyl 4-butoxy-2-hydroxybenzoate are summarized below.
| Property | Value | Source |
| CAS Number | 86840-96-2 | [1] |
| Molecular Formula | C₁₂H₁₆O₄ | [1] |
| Molecular Weight | 224.256 g/mol | [1] |
| IUPAC Name | Methyl 4-butoxy-2-hydroxybenzoate | [1] |
| SMILES | CCCCOC1=CC(O)=C(C=C1)C(=O)OC | [1] |
| InChIKey | FLHQOBMRZRWHNH-UHFFFAOYSA-N | [1] |
| Appearance | Solid (Predicted) | |
| Classification | Aromatic Ester, Phenol | [1] |
Synthesis and Mechanistic Rationale
The synthesis of Methyl 4-butoxy-2-hydroxybenzoate can be efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the alkylation of a phenoxide ion with an alkyl halide. The chosen protocol prioritizes high yield, purity, and operational simplicity.
Synthetic Workflow Overview
The logical flow for the synthesis begins with a commercially available starting material, Methyl 2,4-dihydroxybenzoate, which is deprotonated at the more acidic 4-position hydroxyl group, followed by nucleophilic substitution with 1-bromobutane.
Caption: Williamson Ether Synthesis workflow for Methyl 4-butoxy-2-hydroxybenzoate.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for similar phenolic alkylations[2].
Materials:
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Methyl 2,4-dihydroxybenzoate (1.0 equiv)
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1-Bromobutane (2.0 equiv)
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Anhydrous Potassium Carbonate (K₂CO₃) (3.0 equiv)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated NaCl solution)
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Deionized water
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2,4-dihydroxybenzoate (1.0 equiv) and anhydrous potassium carbonate (3.0 equiv).
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Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to dissolve the solids.
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Reagent Addition: Add 1-bromobutane (2.0 equiv) to the stirring suspension at room temperature.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
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Causality Explanation: Refluxing in DMF provides the necessary thermal energy to overcome the activation barrier for the Sₙ2 reaction. K₂CO₃ is a suitable base to selectively deprotonate the more acidic 4-hydroxyl group over the chelated 2-hydroxyl group, forming the nucleophilic phenoxide. DMF is an excellent polar aprotic solvent that solvates the potassium cation, leaving the carbonate and phenoxide ions more reactive.
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Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Work-up:
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Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
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Wash the organic layer sequentially with deionized water (3x) and then with brine (1x).
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Trustworthiness Principle: The aqueous washes are critical for removing the high-boiling point DMF solvent and any remaining inorganic impurities, which is a self-validating step for ensuring product purity before final isolation.
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Isolation and Purification:
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Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure Methyl 4-butoxy-2-hydroxybenzoate.
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Potential Applications in Drug Discovery
Hydroxybenzoic acid esters are a well-established class of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral effects[3]. The structural motifs present in Methyl 4-butoxy-2-hydroxybenzoate suggest it could serve as a valuable scaffold or intermediate in pharmaceutical research.
Structural and Bioactivity Relationships
The core structure is related to parabens (esters of 4-hydroxybenzoic acid), which are widely used as antimicrobial preservatives[4]. It is also an analogue of methyl salicylate (methyl 2-hydroxybenzoate), a known topical analgesic and counterirritant[5][6]. The introduction of the butoxy group at the 4-position modifies the electronic and steric properties of the molecule, which could lead to novel biological activities.
Caption: Structural relationship of the target compound to known bioactive esters.
Potential as a Pharmaceutical Intermediate
The functional groups of Methyl 4-butoxy-2-hydroxybenzoate—a phenolic hydroxyl, an ester, and an ether—make it a versatile intermediate for further chemical modification.
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Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling the formation of amide bonds, which are fundamental in many drug structures.
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Hydroxyl Group Derivatization: The remaining phenolic hydroxyl at the 2-position can be further alkylated, acylated, or used in coupling reactions to build more complex molecular architectures.
These potential transformations position the compound as a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.
Conclusion
Methyl 4-butoxy-2-hydroxybenzoate is a readily synthesizable aromatic compound whose structural features suggest a high potential for utility in pharmaceutical and medicinal chemistry. This guide has provided the essential technical information for its synthesis and characterization, grounded in established chemical principles. While direct biological data on this specific molecule remains to be broadly published, its relationship to known bioactive agents provides a strong rationale for its inclusion in future research and development programs aimed at discovering novel therapeutic agents.
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